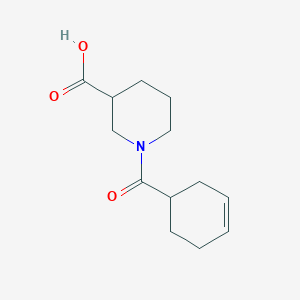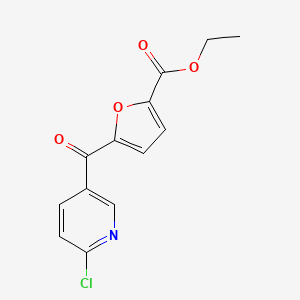
2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine
Vue d'ensemble
Description
2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a chemical compound with the molecular formula C13H10ClNO4 . It has a molecular weight of 279.68 . The compound is a white solid and its IUPAC name is ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoate .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is 1S/C13H10ClNO4/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a white solid . Its molecular weight is 279.68 , and its IUPAC name is ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoate .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Shiotani and Taniguchi (1996) explored the synthesis and chemical reactions of furo[3,2-b]pyridine N-oxide, including chlorination and cyanation, leading to various derivatives, some of which could be related to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Shiotani & Taniguchi, 1996).
- Morita and Shiotani (1986) discussed the preparation and reactions of 2- and 3-substituted furo[2,3-b]pyridines, a chemical process potentially relevant to understanding the properties of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Morita & Shiotani, 1986).
Antitumor Agents and Inhibitors
- Hirohashi et al. (1993) examined the reactivities of 5-fluorouracil degradation inhibitors, which involved compounds structurally similar to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine. Their work included the development of novel antitumor agents containing such inhibitors (Hirohashi et al., 1993).
Synthesis and Reactions of Pyridines
- Abdel-Mohsen and Geies (2009) used a compound similar to 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine as a building block for the synthesis of various pyridine systems. Some of these compounds were evaluated as antibacterial agents, indicating potential biomedical applications (Abdel-Mohsen & Geies, 2009).
Enhanced Dienophilicity
- Connon and Hegarty (2000, 2004) reported on the stabilization and enhanced dienophilicity of pyridynes, which are related to the pyridine structure of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine. This research may provide insights into the reactivity of such compounds (Connon & Hegarty, 2000), (Connon & Hegarty, 2004).
Synthesis of Melatonin Analogues
- Poel et al. (2002) conducted a study synthesizing melatonin analogues derived from furo[2,3-b]- and [2,3-c]pyridines using a palladium-copper catalyst system. This research could be relevant for understanding the synthetic pathways and potential applications of 2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine (Poel et al., 2002).
Propriétés
IUPAC Name |
ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZJDHKUOGYCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641791 | |
| Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-Ethoxycarbonyl-2-Furoyl)Pyridine | |
CAS RN |
884504-84-1 | |
| Record name | Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



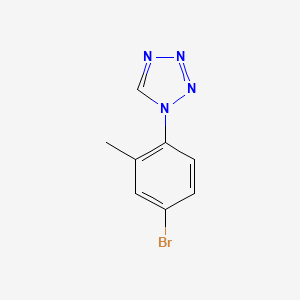
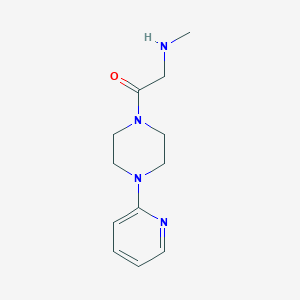
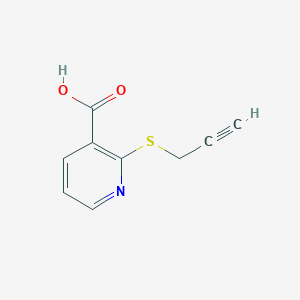
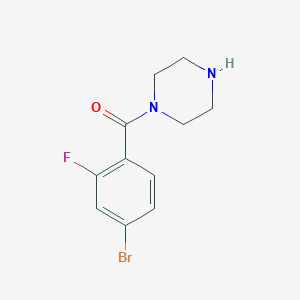
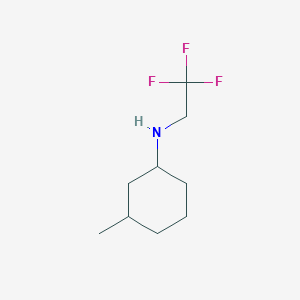
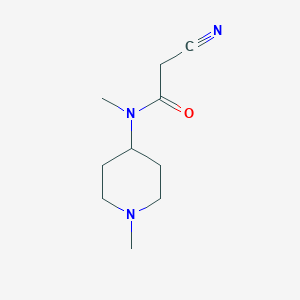
![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
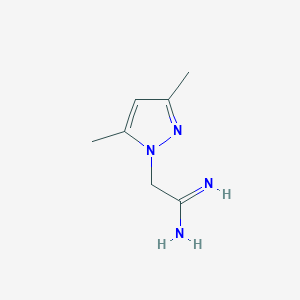
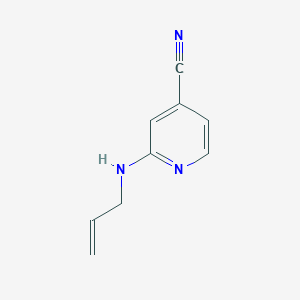
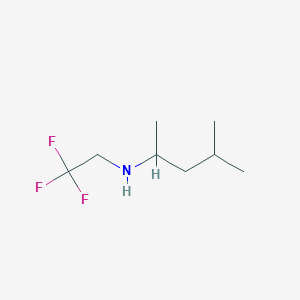
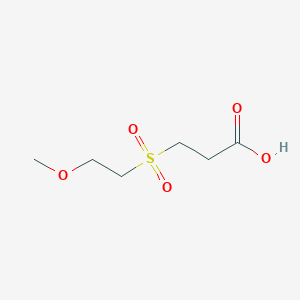
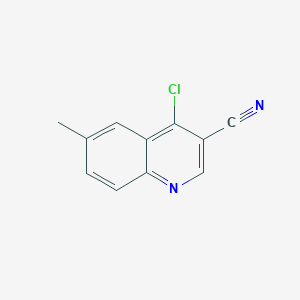
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
